3-(5-chloro-1H-indol-3-yl)propan-1-ol
Description
Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry Research
The indole nucleus is a privileged heterocyclic scaffold that is a cornerstone of medicinal chemistry. ijpsr.com This bicyclic aromatic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is present in a vast array of natural products, alkaloids, and synthetic molecules with significant therapeutic applications. nih.govresearchgate.net Its prevalence in biologically active compounds underscores its importance as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov
The versatility of the indole scaffold allows it to interact with a wide range of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological effects. mdpi.comresearchgate.net Consequently, indole derivatives have been successfully developed into drugs for various diseases. mdpi.comnih.gov Research has demonstrated the efficacy of indole-based compounds in numerous therapeutic areas, including:
Anticancer: Sunitinib is an indole derivative used as a tyrosine kinase inhibitor in cancer therapy. mdpi.com
Antimigraine: Sumatriptan, an indole-containing drug, is widely used for treating migraine headaches. mdpi.com
Antihypertensive: Perindopril is an example of an indole-based medication for hypertension. mdpi.com
Antiviral: Delavirdine is an indole derivative used in the treatment of HIV. mdpi.com
The ability to easily modify the indole ring at various positions allows chemists to fine-tune the molecule's properties, leading to the development of new chemical entities with improved efficacy and specificity. ijpsr.commdpi.com The introduction of different substituents, such as halogens, can significantly alter the biological activity of these compounds. mdpi.com This structural flexibility has made the indole scaffold a central focus in the ongoing quest for novel therapeutic agents. mdpi.comnih.gov
Overview of Indole-3-propanol Analogues and Their Research Context
Indole-3-propanol, also known as homotryptophol, is an indole derivative with a three-carbon alcohol chain at the C-3 position. ontosight.ai This compound and its analogues serve as important intermediates and research tools in chemical synthesis and biology. ontosight.aizellbio.eu For instance, indole-3-propanol has been utilized in the synthesis of h5-HT1D receptor agonists, highlighting its utility in developing compounds that target the serotonin (B10506) receptor system. zellbio.eu
Research into indole-3-propanol analogues has revealed a range of potential biological activities. Studies have reported that these compounds can exhibit antioxidant and neuroprotective effects. ontosight.ai The functionalization of the indole core or the propanol (B110389) side chain allows for the creation of a diverse library of molecules. For example, derivatives of indole-3-propionic acid, a related structure, have been synthesized and evaluated for antibacterial, anticancer, and potential applications in Alzheimer's disease. alliedacademies.org
The synthesis of these analogues can be achieved through various chemical routes. A common method involves the reaction of an appropriately substituted indole with a three-carbon synthon, such as 3-chloropropanol or dihydropyran. ontosight.airesearchgate.netchemicalbook.com The investigation of these derivatives is often aimed at understanding structure-activity relationships (SAR), which correlate specific structural features with biological outcomes. mdpi.com
Rationale for Investigating 3-(5-chloro-1H-indol-3-yl)propan-1-ol
The specific compound, this compound, is a halogenated derivative of indole-3-propanol. The rationale for its investigation stems from the established principles of medicinal chemistry, particularly the impact of halogen substitution on the pharmacological properties of a molecule.
The introduction of a chlorine atom at the 5-position of the indole ring is a key modification. Halogen atoms can influence a molecule's properties in several ways:
Lipophilicity: Halogens generally increase the lipophilicity (fat-solubility) of a compound, which can affect its ability to cross cell membranes and interact with hydrophobic binding pockets in proteins.
Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron distribution within the indole ring system. This can impact the molecule's reactivity and its binding affinity to biological targets.
Metabolic Stability: Halogenation can sometimes block sites of metabolic oxidation, increasing the compound's half-life in the body.
Scientific literature indicates that the presence of halogen derivatives (such as F, Cl, Br) at the 5-position of the indole scaffold can have a favorable effect on cytotoxicity in cancer cell lines. mdpi.com Therefore, the synthesis and study of this compound are driven by the hypothesis that the 5-chloro substitution could confer unique or enhanced biological activities compared to the parent indole-3-propanol molecule. This compound is part of a broader exploration into how systematic structural modifications of the indole scaffold can lead to the discovery of novel chemical probes or potential therapeutic leads.
Compound Information Tables
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 141071-81-0 |
| Molecular Formula | C₁₁H₁₂ClNO |
| Molecular Weight | 209.67 g/mol |
| Physical Form | Solid |
| InChI Key | DHBHGDMZFNCBSL-UHFFFAOYSA-N |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
3-(5-chloro-1H-indol-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-4,6-7,13-14H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBHGDMZFNCBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies for 3 5 Chloro 1h Indol 3 Yl Propan 1 Ol
Functional Group Interconversions of the Propanol (B110389) Side Chain
The primary alcohol functional group on the C3-propanol side chain is a key site for various chemical transformations, enabling the synthesis of a diverse array of derivatives including esters, ethers, carbonyls, and nitrogen-containing compounds.
Esterification and Etherification Reactions
The hydroxyl group of 3-(5-chloro-1H-indol-3-yl)propan-1-ol can readily undergo esterification with carboxylic acids, acyl chlorides, or anhydrides. These reactions are typically catalyzed by acids or proceed via activation of the carboxylic acid. For instance, enzymatic esterification of indole-3-acetic acid with glucose and myo-inositol has been demonstrated, showcasing the potential for biological catalysts in forming indole-based esters. nih.gov Similarly, standard chemical methods can be employed to produce a variety of ester derivatives from the propanol side chain.
Etherification provides another route to modify the side chain. Acid-catalyzed dehydration of primary alcohols is a common method for preparing symmetrical ethers. researchgate.net Alternatively, Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be used to synthesize unsymmetrical ethers, thus introducing a wide range of alkyl or aryl groups.
Table 1: Examples of Esterification and Etherification Reactions
| Reaction Type | Reagent | Catalyst/Conditions | Potential Product |
|---|---|---|---|
| Esterification | Acetic Anhydride (B1165640) | Pyridine (B92270) | 3-(5-chloro-1H-indol-3-yl)propyl acetate |
| Esterification | Benzoyl Chloride | Triethylamine | 3-(5-chloro-1H-indol-3-yl)propyl benzoate |
| Etherification (Williamson) | Methyl Iodide | Sodium Hydride (NaH) | 5-chloro-3-(3-methoxypropyl)-1H-indole |
| Etherification (Williamson) | Benzyl (B1604629) Bromide | Potassium tert-butoxide | 3-(3-(benzyloxy)propyl)-5-chloro-1H-indole |
Oxidation to Carbonyl Derivatives
The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. passmyexams.co.uk
Partial Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, yielding 3-(5-chloro-1H-indol-3-yl)propanal. To prevent further oxidation, the aldehyde product, which typically has a lower boiling point than the starting alcohol, can be distilled from the reaction mixture as it forms. passmyexams.co.uk The oxidation of indole-3-carbinol (B1674136) to indole-3-carboxaldehyde (B46971) has been documented, illustrating a similar transformation on a related indole (B1671886) structure. sciencemadness.org
Full Oxidation to Carboxylic Acid: Stronger oxidizing agents and more vigorous conditions will convert the primary alcohol directly to the corresponding carboxylic acid, 3-(5-chloro-1H-indol-3-yl)propanoic acid. Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO4) or potassium dichromate(VI) in acidic solution. libretexts.orgbyjus.com The reaction is often performed under reflux to ensure the intermediate aldehyde is fully oxidized. libretexts.org A two-step, one-pot protocol using TEMPO/NaOCl followed by NaClO2 has also been shown to be highly effective for oxidizing primary alcohols to carboxylic acids in complex molecules. nih.gov The synthesis of various indole-3-propionic acids has been reported, highlighting the utility of this class of compounds. researchgate.net
Table 2: Oxidation Reactions of the Propanol Side Chain
| Product Type | Reagent | Typical Conditions | Product Name |
|---|---|---|---|
| Aldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane, Room Temp. | 3-(5-chloro-1H-indol-3-yl)propanal |
| Aldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane, Room Temp. | 3-(5-chloro-1H-indol-3-yl)propanal |
| Carboxylic Acid | Potassium Dichromate (K₂Cr₂O₇) | Sulfuric Acid, Reflux | 3-(5-chloro-1H-indol-3-yl)propanoic acid |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic, then Acidic Workup | 3-(5-chloro-1H-indol-3-yl)propanoic acid |
Amidation and Other Nitrogen-Containing Derivative Syntheses
The synthesis of amides and other nitrogen-containing derivatives typically proceeds from the carboxylic acid or aldehyde formed via oxidation. The corresponding amine, 3-(5-chloro-1H-indol-3-yl)propan-1-amine, is also a key intermediate and a known compound. myskinrecipes.comchemscene.com
Amide Synthesis: The carboxylic acid, 3-(5-chloro-1H-indol-3-yl)propanoic acid, can be converted into a wide range of amides. This is typically achieved by first activating the carboxylic acid with reagents like thionyl chloride to form an acyl chloride, or by using peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with a primary or secondary amine. researchgate.net This method allows for the introduction of diverse functionalities. The synthesis of N-(indol-3-yl)amides has been explored through the Curtius rearrangement of indole-3-carboxazides followed by reaction with carboxylic acids, demonstrating a pathway to amide bond formation on the indole scaffold. rsc.org
Synthesis of Amines and Other Derivatives: The amine derivative, 3-(5-chloro-1H-indol-3-yl)propan-1-amine, can be synthesized through several routes, including the reduction of the corresponding nitrile or amide. Alternatively, reductive amination of the aldehyde (3-(5-chloro-1H-indol-3-yl)propanal) with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent like sodium cyanoborohydride provides a direct route to various amines.
Modifications of the Indole Nitrogen (N1) Position
The nitrogen atom of the indole ring is another key site for derivatization. Its nucleophilicity can be enhanced by deprotonation with a suitable base, allowing for subsequent alkylation or acylation.
Alkylation and Acylation Strategies
N-Alkylation: The N-H proton of the indole ring is weakly acidic and can be removed by a strong base such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or cesium carbonate (CsCO₃) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). core.ac.uk The resulting indolide anion is a potent nucleophile that readily reacts with various electrophiles, most commonly alkyl halides (e.g., methyl iodide, benzyl bromide), to yield N-1 substituted indole derivatives. beilstein-journals.org The choice of base and solvent can be critical for achieving high yields and selectivity. core.ac.uk
N-Acylation: N-acylation introduces a carbonyl group onto the indole nitrogen, forming an N-acylindole, also known as an indolide. This transformation is typically accomplished by reacting the indole with an acyl chloride or anhydride in the presence of a base. chemicalbook.com While acylation can sometimes occur at the C3 position, N-acylation is favored under specific conditions. mdpi.com A chemoselective N-acylation of indoles using thioesters as a stable acyl source in the presence of cesium carbonate has been reported as a mild and efficient method. beilstein-journals.orgnih.gov
Formation of N-Substituted Indole Derivatives
Applying the aforementioned strategies to this compound allows for the synthesis of a wide variety of N-substituted derivatives. The hydroxyl group on the side chain is generally compatible with the conditions used for N-alkylation and N-acylation, although protection of the alcohol may be necessary in some cases to prevent side reactions.
These N-functionalized derivatives can exhibit significantly different electronic and steric properties compared to the parent molecule, which is a key strategy in the development of new bioactive compounds. For example, N-alkylation of various indole derivatives is a common step in the synthesis of compounds with potential herbicidal or pharmaceutical activity. nih.govmdpi.com
Table 3: N-Alkylation and N-Acylation Strategies
| Reaction Type | Base | Reagent | Potential Product |
|---|---|---|---|
| N-Alkylation | Sodium Hydride (NaH) | Methyl Iodide | 3-(5-chloro-1-methyl-1H-indol-3-yl)propan-1-ol |
| N-Alkylation | Potassium Carbonate (K₂CO₃) | Benzyl Bromide | 3-(1-benzyl-5-chloro-1H-indol-3-yl)propan-1-ol |
| N-Acylation | Pyridine | Acetyl Chloride | 1-acetyl-3-(3-hydroxypropyl)-5-chloro-1H-indole |
| N-Acylation | Cesium Carbonate (Cs₂CO₃) | S-methyl butanethioate | 1-(5-chloro-3-(3-hydroxypropyl)-1H-indol-1-yl)butan-1-one |
Halogenation and Other Substitutions on the Indole Ring System
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The existing chloro-substituent at the C-5 position influences the regioselectivity of subsequent substitutions. Generally, in electrophilic aromatic substitution of indoles, the C-3 position is the most reactive. However, since this position is already substituted in the title compound, electrophilic attack is expected to occur at other positions on the ring. The directing effects of the existing C-5 chloro group and the C-3 propanol side chain, along with the reaction conditions, will determine the outcome of further halogenation.
Further halogenation of the 5-chloroindole (B142107) core introduces additional diversity. While specific studies on the directed chlorination and bromination of this compound are not extensively detailed in publicly available literature, the outcomes can be predicted based on established principles of indole chemistry. The C-5 chloro group is a deactivating, ortho-, para- directing group. However, in the context of the indole ring, the nitrogen atom's influence is dominant, typically directing electrophiles to the C-3, C-2, C-4, and C-6 positions.
With the C-3 position blocked, electrophilic attack is likely to occur at the C-2, C-4, or C-6 positions. The precise location depends on the specific halogenating agent and reaction conditions. For instance, enzymatic halogenation has shown high regioselectivity in various indole derivatives. Studies on related halogenated indoles indicate that direct bromination or chlorination often leads to substitution at various positions, influenced by the steric and electronic properties of both the substrate and the reagent. nih.govfrontiersin.orggoogle.com
For example, enzymatic bromination of indole derivatives, including those with electron-withdrawing groups like halogens, has been shown to proceed efficiently, typically at the most electron-rich position available on the ring. nih.govfrontiersin.org Chemical halogenating agents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly used for these transformations.
Table 1: Representative Examples of Indole Halogenation
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| 5-Nitroindole | RebH enzyme, NaBr | 3-Bromo-5-nitroindole | ~95% |
| 5-Chloroindole | RebH enzyme, NaCl | 3,5-Dichloroindole | High |
| 1-Acetyl-indoline | Bromine/Acetic Acid | 5-Bromo-1-acetyl-indoline | 85% |
| 2-CF3-Indole | N-Chlorosuccinimide | 3-Chloro-2-CF3-indole | 95% |
This table presents data from studies on related indole compounds to illustrate typical reaction outcomes, as specific data for this compound is not available. google.commdpi.com
The introduction of fluorine into indole scaffolds is of significant interest due to the unique properties it imparts to molecules, such as increased metabolic stability and altered biological activity. The synthesis of fluoro-substituted indoles can be challenging and often requires specialized reagents. Direct electrophilic fluorination of electron-rich indoles can be achieved using reagents like Selectfluor. diva-portal.org
For a substrate like this compound, direct fluorination would likely follow the same regiochemical principles as chlorination and bromination, targeting the available positions on the indole ring. The reactivity and regioselectivity would be highly dependent on the fluorinating agent and reaction conditions. Alternative strategies, such as a Leimgruber-Batcho indole synthesis starting from a fluorinated precursor, represent another viable route to access specific fluoro-isomers that may not be achievable through direct fluorination of the pre-formed indole ring. diva-portal.org
Table 2: Examples of Indole Fluorination Methods
| Method | Fluorinating Agent | Substrate Scope | Typical Position of Fluorination |
|---|---|---|---|
| Electrophilic Fluorination | Selectfluor | Substituted Indoles | C-3 position (if unsubstituted) |
| Deoxyfluorination | DAST, Deoxo-Fluor | Hydroxy-precursors | Varies with precursor structure |
| Sugasawa Synthesis | BCl₃, Chloroacetonitrile | Fluoroanilines | Builds indole ring from precursor |
This table summarizes general methods for synthesizing fluorinated indoles, as specific fluorination studies on this compound are not documented.
Development of Novel Heterocyclic Adducts Incorporating the 5-Chloroindole Propanol Moiety
The structure of this compound provides multiple reaction sites for the construction of novel heterocyclic systems. The indole ring itself, particularly the C-2 and C-4/C-6 positions, and the propanol side chain can participate in cyclization reactions.
One common strategy involves reactions that utilize the nucleophilicity of the indole nitrogen or other positions on the ring in concert with the hydroxyl group of the side chain. For instance, intramolecular cyclization could lead to the formation of fused ring systems. Acid-catalyzed reactions of similar (indol-3-yl) alcohol derivatives are known to yield complex heterocyclic structures like carbazoles through cycloisomerization or dehydro-cyclization pathways. researchgate.net
Another approach involves multi-component reactions where the indole derivative, a carbonyl compound, and an amine or other nucleophile combine to form complex heterocyclic adducts. For example, indole-3-yl substituted pyran and pyridine derivatives have been synthesized through one-pot reactions involving indole precursors with activated methylene (B1212753) groups. nih.gov While the propanol side chain in the title compound is not activated in the same way, derivatization of the alcohol to an aldehyde or ketone could open up pathways to similar heterocyclic adducts.
Furthermore, cascade reactions, often initiated by a radical species, can lead to the formation of fused systems. For example, N-acylated indoles have been shown to undergo cascade trifluoromethylthiolation and cyclization to form pyrrolo[1,2-a]indol-3-ones. nih.govbeilstein-journals.org Adapting such a strategy to this compound, likely after N-acylation, could provide a route to novel fused heterocyclic structures.
Table 3: Strategies for Heterocyclic Synthesis from Indole Derivatives
| Reaction Type | Key Precursor Feature | Resulting Heterocycle |
|---|---|---|
| Acid-catalyzed Cycloisomerization | (Indol-3-yl)alkynol | Tetrahydrocarbazoles, Carbazoles |
| Multi-component Reaction | 3-Cyanoacetyl Indole | Indolyl-substituted Pyrans, Pyridines |
| Radical Cascade Cyclization | N-Acyl Indole with Alkyne | Pyrrolo[1,2-a]indol-3-ones |
This table illustrates general synthetic strategies for building heterocyclic adducts from indole precursors, suggesting potential pathways for derivatizing this compound.
Molecular and Cellular Pharmacological Investigations of 3 5 Chloro 1h Indol 3 Yl Propan 1 Ol Derivatives
Exploration of Molecular Targets and Ligand Interactions
The therapeutic potential of 5-chloro-indole derivatives is rooted in their ability to bind with high affinity and specificity to various molecular targets, including receptors, enzymes, and proteins involved in protein-protein interactions.
Derivatives of the indole (B1671886) nucleus have been extensively studied for their interaction with serotonin (B10506) (5-HT) receptors. While direct binding data for 3-(5-chloro-1H-indol-3-yl)propan-1-ol is not extensively documented, studies on structurally similar compounds provide significant insights. For instance, a series of trans-2-(indol-3-yl)cyclopropylamine derivatives, which feature the core indole structure, were evaluated for their affinity at several serotonin receptor subtypes. nih.gov The 5-fluoro-substituted analog, a close structural relative to the 5-chloro variant, demonstrated particularly high affinity for the 5-HT2C receptor with a Ki value of 1.9 nM. nih.gov
Further research into novel 1,3,5-triazine (B166579) derivatives incorporating a 5-fluoro-1H-indol-3-yl moiety also highlighted significant affinity for the 5-HT7 receptor. nih.gov One lead compound from this series, N²-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N⁴-phenethyl-1,3,5-triazine-2,4,6-triamine, displayed a potent Ki of 8 nM. nih.gov These findings underscore the importance of the substituted indole scaffold in achieving high-affinity binding to serotonin receptors.
| Compound Class | Specific Derivative Example | Target Receptor | Binding Affinity (Ki) |
|---|---|---|---|
| trans-2-(indol-3-yl)cyclopropylamines | 5-fluoro-substituted derivative | 5-HT2C | 1.9 nM nih.gov |
| 1,3,5-triazine-indole derivatives | N²-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N⁴-phenethyl-1,3,5-triazine-2,4,6-triamine | 5-HT7 | 8 nM nih.gov |
A significant area of investigation for 5-chloro-indole derivatives has been their role as enzyme inhibitors, particularly in the context of cancer therapy. These compounds have emerged as potent inhibitors of crucial kinases involved in tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase. mdpi.comresearchgate.net
One study detailed the development of a series of 5-chloro-indole-2-carboxylate derivatives with potent inhibitory activity against both wild-type and mutant forms of EGFR and BRAF. mdpi.com The m-piperidinyl derivative, in particular, was identified as a highly potent EGFR inhibitor with an IC₅₀ value of 68 nM, making it 1.2-fold more potent than the reference drug erlotinib (B232) (IC₅₀ = 80 nM). mdpi.comresearchgate.net The same compound also showed strong inhibition of the BRAFV600E mutant kinase. mdpi.com
| Compound Series | Derivative | Target Enzyme | Inhibitory Concentration (IC₅₀) |
|---|---|---|---|
| 5-chloro-indole-2-carboxylates mdpi.com | m-piperidinyl derivative (3e) | EGFR | 68 nM mdpi.comresearchgate.net |
| p-pyrrolidin-1-yl derivative (3b) | EGFR | 74 nM mdpi.com | |
| m-piperidinyl derivative (3e) | BRAFV600E | 35 nM mdpi.com | |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides researchgate.net | Compound 5f | EGFRT790M | 9.5 ± 2 nM researchgate.net |
| Compound 5g | EGFRT790M | 11.9 ± 3 nM researchgate.net |
Beyond direct enzyme inhibition, indole derivatives have been explored as modulators of critical protein-protein interactions. The Dishevelled (DVL) family of proteins are key components of the Wnt signaling pathway, which is often dysregulated in cancer. researchgate.net The interaction between DVL proteins and their partners is crucial for signal transduction.
Research has identified a 5-chloro-indole-2-carboxamide derivative, specifically (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, as a novel inhibitor of DVL1. researchgate.net This compound's ability to disrupt DVL-mediated signaling highlights a sophisticated mechanism for anticancer activity, moving beyond traditional enzyme active site inhibition to the disruption of larger protein complexes. researchgate.net
Mechanistic Studies in In Vitro Cellular Models
The molecular interactions of 5-chloro-indole derivatives translate into measurable effects on cellular function. In vitro studies using various cell lines have been instrumental in elucidating the mechanisms through which these compounds exert their pharmacological effects, particularly in the context of cancer.
The inhibition of molecular targets like EGFR and DVL1 by 5-chloro-indole derivatives directly impacts their respective signaling pathways. By inhibiting EGFR, these compounds block the downstream signaling cascades, such as the RAS/RAF/MEK/ERK pathway, which are critical for cell proliferation, survival, and angiogenesis. mdpi.com The development of derivatives active against mutant forms of EGFR (e.g., EGFRT790M) is particularly significant for overcoming drug resistance in cancer therapy. mdpi.comresearchgate.net
Similarly, the inhibition of DVL1 disrupts the Wnt/β-catenin signaling pathway. researchgate.net Dysregulation of this pathway is a hallmark of many cancers, leading to the accumulation of β-catenin in the nucleus and the subsequent transcription of genes that promote tumor growth. By targeting DVL, these indole derivatives can effectively suppress this oncogenic signaling cascade. researchgate.net
The most direct cellular consequence of the pathway modulation described above is the inhibition of cancer cell proliferation. Numerous studies have demonstrated the potent antiproliferative activity of 5-chloro-indole derivatives across a panel of human cancer cell lines.
For example, the 5-chloro-indole-2-carboxylate series showed significant growth inhibition (GI₅₀) against pancreatic (Panc-1), breast (MCF-7), and lung (A-549) cancer cell lines, with GI₅₀ values often in the nanomolar range. mdpi.com The m-piperidinyl derivative (3e) was particularly potent, with a mean GI₅₀ of 29 nM, outperforming the reference compound erlotinib. mdpi.com Further mechanistic studies have shown that some of these derivatives induce apoptosis, as evidenced by the upregulation of pro-apoptotic proteins like caspase-3, caspase-8, and Bax, and the downregulation of the anti-apoptotic protein Bcl2. researchgate.net
| Compound Series | Derivative | Cancer Cell Line | Activity (GI₅₀) |
|---|---|---|---|
| 5-chloro-indole-2-carboxylates mdpi.com | m-piperidinyl derivative (3e) | Mean (across 4 cell lines) | 29 nM mdpi.com |
| p-pyrrolidin-1-yl derivative (3b) | Mean (across 4 cell lines) | 31 nM mdpi.com | |
| Unsubstituted derivative (3a) | Mean (across 4 cell lines) | 35 nM mdpi.com | |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides researchgate.net | Compound 5f | Mean (across 4 cell lines) | 31 nM researchgate.net |
| Compound 6f | Mean (across 4 cell lines) | 29 nM researchgate.net |
Studies on Antioxidant and Anti-inflammatory Cellular Responses
Indole derivatives are a well-established class of compounds with significant antioxidant and anti-inflammatory properties. nih.gov Research has shown that these molecules can modulate key inflammatory pathways and mitigate oxidative stress, which is implicated in numerous chronic diseases. nih.gov
Novel synthetic indole derivatives have been shown to possess potent antioxidant and anti-inflammatory activities. In cellular models, certain indoline (B122111) derivatives provided protection to RAW264.7 macrophages against cytotoxicity induced by hydrogen peroxide. nih.gov Furthermore, at concentrations as low as 1 pM to 1 nM, these compounds could suppress the lipopolysaccharide (LPS)-induced elevation of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov The anti-inflammatory mechanism often involves the modulation of critical signaling pathways. For instance, some indole derivatives have been found to inhibit the production of pro-inflammatory cytokines by potentially interacting with the NF-κB signaling pathway, a central regulator of immune and inflammatory responses. rsc.orgchemrxiv.org
Studies on ursolic acid derivatives incorporating an indole ring demonstrated a significant reduction in LPS-induced upregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and an increase in the anti-inflammatory cytokine IL-10 in RAW 264.7 cells. chemrxiv.org These compounds also reduced the protein expression of principal inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and inhibited the production of reactive oxygen species (ROS). chemrxiv.org This suggests that derivatives of this compound could potentially exert similar effects, offering a promising avenue for addressing pathological conditions associated with chronic inflammation. nih.gov
Table 1: Anti-inflammatory Activity of Selected Indole Derivatives
| Compound Type | Cell Line | Effect | Mechanism of Action |
|---|---|---|---|
| Indoline Derivatives | RAW264.7 Macrophages | Protected against H2O2 induced cytotoxicity; Reduced LPS-induced NO, TNF-α, and IL-6. nih.gov | Not specified |
| Indole-2-formamide benzimidazole[2,1-b]thiazole Derivatives | RAW264.7 Cells | Inhibited LPS-induced production of NO, IL-6, and TNF-α. rsc.org | Facilitated iron death process by elevating ROS, MDA, and Fe2+ levels. rsc.org |
| Indole Derivatives of Ursolic Acid | RAW 264.7 Macrophages | Reduced levels of TNF-α, IL-6, IL-1β; Upregulated IL-10; Reduced iNOS and COX-2 expression. chemrxiv.org | Inhibition of NF-κB signaling pathway. chemrxiv.org |
Antimicrobial and Antitubercular Activity in Cellular Assays
The indole scaffold is integral to the development of new anti-infective agents due to its broad-spectrum activity against various pathogens, including drug-resistant strains. nih.govresearchgate.net A number of studies have highlighted the potential of indole derivatives as effective antibacterial, antifungal, and antitubercular agents. wjpsonline.comnih.gov
The antimicrobial efficacy of indole derivatives is often enhanced by the presence of specific substituents. For example, structure-activity relationship studies have revealed that indole derivatives containing halogen substitutions often exhibit excellent inhibition of bacterial growth. nih.gov This suggests that the chloro-substitution in this compound could be advantageous for antimicrobial activity. Various novel substituted indole derivatives have displayed significant antibacterial inhibitory activity with Minimum Inhibitory Concentration (MIC) values in the range of 0.12–6.25 µg/mL against pathogenic bacteria such as Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. nih.gov
In the context of antitubercular activity, indole derivatives have shown promise against Mycobacterium tuberculosis. wjpsonline.comresearchgate.net For instance, certain N-benzylated indole Mannich bases exhibited excellent anti-TB activity with an MIC value of 6.25 µg/mL against the H37Rv strain. nih.gov Other synthesized indole amide analogues have also been evaluated for their antitubercular activities against the same strain. researchgate.net The mechanism of action for some related compounds has been linked to the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. nih.gov
Table 2: Antimicrobial and Antitubercular Activity of Selected Indole Derivatives
| Compound Type | Target Organism(s) | Reported Activity (MIC) |
|---|---|---|
| Substituted Indole Derivatives | K. pneumoniae, E. coli, P. aeruginosa, S. typhi | 0.12–6.25 µg/mL. nih.gov |
| Indole-thiadiazole Derivative | S. aureus | 6.25 µg/mL. nih.gov |
| Indole-triazole Derivative | Methicillin-resistant S. aureus (MRSA), C. krusei | 3.125-50 µg/mL. nih.gov |
| 4-((1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methyl)morpholine | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL. nih.gov |
| 5-nitrofuran-triazole conjugates | Mycobacterium tuberculosis H37Rv | As low as 0.25 µg/mL for some compounds. nih.gov |
Investigation of CFTR Potentiation Mechanisms
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an anion channel, and mutations in its gene cause cystic fibrosis (CF). researchgate.net Indole derivatives have been identified as a novel class of CFTR modulators, specifically as potentiators that enhance the channel's gating function. google.comgoogle.com These compounds are of significant interest for treating CF, particularly for mutations that result in defective channel gating. researchgate.net
The mechanism of action for indole-based potentiators involves binding to the CFTR protein and allosterically modulating its function. nih.gov Cryo-electron microscopy studies have revealed that potentiators like ivacaftor (B1684365) bind to a site near a hinge region of the CFTR protein that is important for channel gating. nih.gov This binding event stabilizes the open state of the channel, thereby increasing the flow of chloride ions across the cell membrane. This helps to restore the hydration of epithelial surfaces, which is defective in CF patients. google.com High-throughput screening of chemical libraries has successfully identified various indole-containing scaffolds that can rescue the function of mutant CFTR channels, such as the F508del and G551D mutations. researchgate.net Therefore, derivatives of this compound represent a chemical space that could be explored for novel CFTR potentiators.
Modulation of Gene Expression and Transcriptional Factors
Indole and its derivatives can act as signaling molecules that regulate gene expression in both prokaryotic and eukaryotic cells. nih.gov These compounds can influence a wide array of cellular processes by interacting with various molecular targets, including transcriptional factors and splicing machinery. mdpi.comnih.gov
In bacteria such as Vibrio cholerae, indole has been shown to influence the expression of many genes, including those involved in motility, biofilm formation, and virulence. nih.gov In eukaryotic systems, certain indole derivatives have been identified as potent inhibitors of the splicing reaction. nih.gov These compounds can specifically inhibit exonic splicing enhancer (ESE)-dependent splicing by directly and selectively interacting with serine-arginine-rich (SR) proteins. nih.gov By modulating the activity of these splicing factors, indole derivatives can alter the alternative splicing patterns of target pre-mRNAs, which could be a therapeutic strategy for genetic disorders caused by aberrant splicing or for inhibiting viral replication that depends on specific splicing events. nih.gov
Furthermore, the indole scaffold is a key component of molecules that target epigenetic regulators. For example, derivatives have been designed to inhibit Lysine-specific demethylase 1 (LSD1), an enzyme involved in histone demethylation that influences gene expression and chromatin remodeling. mdpi.com This highlights the potential for derivatives of this compound to modulate gene expression through various mechanisms, from direct interaction with transcriptional regulators to the epigenetic control of gene activity.
Assessment of Biophysical Interactions
Ligand-Protein Binding Kinetics and Thermodynamics
Understanding the biophysical principles governing the interaction between a ligand and its target protein is fundamental in drug discovery. The process is characterized by kinetic parameters (association rate constant, kon, and dissociation rate constant, koff) and thermodynamic parameters (changes in Gibbs free energy, ΔG; enthalpy, ΔH; and entropy, ΔS). nih.govacs.org While binding affinity (related to ΔG) has traditionally been the primary focus, there is growing recognition that binding kinetics, particularly the residence time of a drug on its target (related to koff), can be a more critical determinant of in vivo efficacy. nih.govresearchgate.net
Isothermal titration calorimetry (ITC) is a powerful technique for the complete thermodynamic characterization of protein-ligand interactions, allowing for the direct determination of the binding affinity, enthalpy, and stoichiometry of the interaction in a single experiment. nih.gov The entropy change can then be calculated from these values. The thermodynamic profile provides insight into the forces driving the binding event; a negative enthalpy change typically indicates favorable hydrogen bonding and van der Waals interactions, while a positive entropy change is often driven by the hydrophobic effect and increased conformational flexibility. unizar.es For indole derivatives, which possess both hydrogen-bonding capabilities and a hydrophobic core, the thermodynamic signature can vary depending on the specific substitutions and the nature of the protein's binding pocket. nih.gov
Conformational Changes Upon Binding
The interaction between a ligand and a protein is a dynamic process that often involves significant conformational changes in one or both partners. nih.govnih.gov Two primary models describe this phenomenon: the "induced-fit" model, where the ligand's binding induces a conformational change in the protein, and the "conformational selection" model, which posits that a protein exists in an equilibrium of different conformations, and the ligand selectively binds to and stabilizes a specific, pre-existing state. psu.edubiorxiv.org Evidence exists for both mechanisms, and they are not mutually exclusive.
The binding of a ligand into a protein's active site can trigger a range of motions, from small side-chain reorganizations and loop movements to large-scale, hinge-like movements of entire domains. nih.gov These conformational changes are crucial for biological function. For example, in enzymes, they can bring catalytic residues into the correct orientation, and in receptors, they can initiate downstream signaling cascades. nih.govnih.gov For indole derivatives binding to targets like CFTR or various enzymes, these induced conformational shifts are integral to their modulatory or inhibitory activity. mdpi.comresearchgate.net Limiting the conformational flexibility of a ligand through chemical modification is a common strategy in drug design to enhance binding potency and selectivity by pre-organizing the molecule into a conformation that is optimal for binding, thereby reducing the entropic penalty upon interaction with the receptor. acs.org
Structure Activity Relationship Sar Studies of 3 5 Chloro 1h Indol 3 Yl Propan 1 Ol Analogues
Impact of the 5-Chloro Substituent on Biological Activity
The presence and position of a halogen atom on the indole (B1671886) ring are well-established modulators of biological activity. In many classes of indole derivatives, the introduction of a chloro group at the 5-position significantly enhances potency. This enhancement is often attributed to a combination of electronic and steric effects. The electron-withdrawing nature of chlorine can alter the electron density of the indole ring, influencing its interaction with biological targets.
Furthermore, the 5-position of the indole ring is frequently involved in critical binding interactions. Studies on various indole-based compounds have shown that a substituent at this position can occupy a specific hydrophobic pocket within the target protein, leading to a more favorable binding affinity. For instance, in the development of inhibitors for certain kinases and enzymes, a 5-chloro substituent has been identified as a key feature for potent activity. The substitution at this position can lead to a considerable improvement in potency.
While direct comparative studies on a series of 3-(halo-1H-indol-3-yl)propan-1-ols are not extensively detailed in publicly available literature, the general principles of indole SAR strongly suggest that the 5-chloro group in 3-(5-chloro-1H-indol-3-yl)propan-1-ol plays a pivotal role in its biological profile.
Influence of the Propanol (B110389) Side Chain Length and Functionalization
The three-carbon alcohol side chain at the C-3 position of the indole ring is a critical determinant of the molecule's interaction with its biological targets. Both the length of the alkyl chain and the presence of the terminal hydroxyl group are pivotal for activity.
Hydroxyl Group Role in Ligand-Target Interactions
The terminal hydroxyl group of the propanol side chain is a key functional group capable of forming hydrogen bonds. These interactions are often crucial for the stable binding of a ligand to its receptor or enzyme. The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for specific and directional interactions with amino acid residues such as aspartate, glutamate, serine, and threonine within a protein's binding site. The removal or replacement of this hydroxyl group with a non-polar moiety typically leads to a significant decrease or complete loss of biological activity, underscoring its importance in anchoring the molecule to its target.
Modifications to the Alkyl Chain Length and Branching
The length of the alkyl chain connecting the indole ring to the hydroxyl group is another critical factor. A three-carbon chain, as seen in the propanol moiety, often represents an optimal length for bridging specific interaction points within a binding site.
Shortening the chain to an ethanol (B145695) or methanol (B129727) derivative, or lengthening it to a butanol or pentanol (B124592) derivative, can significantly alter the biological activity. This is because the altered length may improperly position the terminal hydroxyl group for crucial hydrogen bonding or introduce steric clashes within the binding pocket. While specific data for the 5-chloroindole (B142107) series is limited, studies on other C-3 substituted indoles have demonstrated that even minor changes in the alkyl chain length can lead to substantial differences in potency and efficacy. Branching of the alkyl chain can also have a profound impact, often reducing activity due to steric hindrance.
| Side Chain Modification | Expected Impact on Activity | Rationale |
| Shortening (e.g., ethanol) | Likely decrease | Suboptimal positioning of the hydroxyl group for target interaction. |
| Lengthening (e.g., butanol) | Likely decrease | Potential for steric clashes and improper orientation of the hydroxyl group. |
| Branching (e.g., isopropanol) | Likely decrease | Steric hindrance within the binding site. |
| Removal of Hydroxyl Group | Significant decrease or loss | Elimination of key hydrogen bonding interactions. |
Substitution Pattern Effects on the Indole Ring System
The biological profile of indole-based compounds is highly sensitive to the substitution pattern on the indole ring itself. The position and nature of substituents, particularly halogens, can dramatically influence the molecule's potency, selectivity, and pharmacokinetic properties.
Positional Isomerism and Biological Profiles
The location of the chloro substituent on the indole ring is a critical factor in determining the biological activity. While the 5-chloro position is often favorable, moving the chlorine atom to other positions, such as the 4, 6, or 7-positions, can result in distinct biological profiles. These positional isomers will have different electronic distributions and steric profiles, leading to altered interactions with the target protein. For example, a chloro group at the 6-position might interact with a different set of amino acid residues compared to a 5-chloro substituent. The optimal position is highly dependent on the specific topology of the target's binding site. Without direct comparative data for the 3-(chloro-1H-indol-3-yl)propan-1-ol series, it is difficult to definitively rank the activity of the positional isomers, but it is a crucial parameter in SAR studies.
Halogen Effects at Different Indole Positions
The nature of the halogen substituent itself also plays a significant role. The biological activity can be modulated by replacing chlorine with other halogens like fluorine, bromine, or iodine. These halogens differ in their size, electronegativity, and ability to form halogen bonds, which can influence binding affinity.
Generally, in many indole series, a bromine substituent at the 5-position is also found to be highly favorable for activity, sometimes conferring greater potency than chlorine. Fluorine, being smaller and more electronegative, can also be beneficial, though its effects are highly context-dependent. The larger iodine atom can sometimes provide enhanced activity through stronger halogen bonds but may also introduce negative steric effects.
| Halogen at Position 5 | Key Properties | General Impact on Activity (relative to Chloro) |
| Fluorine (F) | Small size, high electronegativity | Can be similar, slightly lower, or higher depending on the target. |
| Bromine (Br) | Larger size, good polarizability | Often leads to similar or increased potency. |
| Iodine (I) | Largest size, highly polarizable | Can increase potency but may also cause steric hindrance. |
Stereochemical Considerations and Enantiomeric Activity
A thorough review of publicly available scientific literature reveals a notable absence of specific studies on the stereochemical considerations and enantiomeric activity of this compound. While the broader class of indole derivatives has been a subject of extensive research, leading to the development of numerous biologically active compounds, specific data concerning the differential effects of enantiomers for this particular molecule are not documented.
In principle, if a chiral center were introduced into analogues of this compound, for instance, through substitution on the propanol side chain, it would be anticipated that the resulting enantiomers could exhibit different biological activities. This phenomenon, known as eudismic ratio, is a common observation in pharmacology where one enantiomer (the eutomer) is significantly more potent than the other (the distomer). The differential activity arises from the three-dimensional arrangement of atoms, which influences the binding affinity and efficacy at a specific biological target. However, without experimental data from studies on this compound analogues, any discussion of stereochemical impact remains hypothetical.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Similarly, there is no specific information available in the scientific literature regarding the application of Quantitative Structure-Activity Relationship (QSAR) modeling to this compound and its direct analogues. QSAR studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.
Numerous QSAR studies have been successfully applied to diverse classes of indole derivatives to elucidate the structural requirements for various biological activities, such as antimicrobial, anti-inflammatory, and anticancer effects. tandfonline.comijpsr.comnih.govmdpi.comeurjchem.com These studies typically involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the development of a mathematical equation that relates these descriptors to the observed biological activity.
For a QSAR study on this compound analogues to be conducted, a dataset of structurally related compounds with corresponding biological activity data would be required. Such a study could, for example, explore the influence of substituents on the indole ring or modifications of the propanol side chain on a particular biological endpoint. The resulting QSAR model could then guide the design of new analogues with potentially enhanced activity. However, in the absence of such a dataset for the specified compound, no QSAR models have been developed or reported.
Computational Chemistry and Molecular Modeling of 3 5 Chloro 1h Indol 3 Yl Propan 1 Ol and Its Derivatives
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For 3-(5-chloro-1H-indol-3-yl)propan-1-ol, molecular docking simulations can be instrumental in identifying potential biological targets and understanding the molecular interactions that govern its binding affinity.
The process typically involves preparing the three-dimensional structure of the ligand, this compound, and a library of potential protein targets. These targets could include enzymes like dihydrofolate reductase (DHFR), which is a validated target for anticancer agents, or DNA gyrase, a target for antibacterial compounds. tandfonline.comnih.gov Docking algorithms then systematically explore various conformations of the ligand within the binding site of the protein, calculating the binding energy for each pose.
The binding affinity is often expressed as a docking score, with more negative values indicating a more favorable interaction. Key interactions that contribute to the binding affinity include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the indole (B1671886) ring of this compound can form pi-pi stacking interactions with aromatic residues in the active site, while the hydroxyl and the NH group of the indole can act as hydrogen bond donors or acceptors. nih.gov
A hypothetical molecular docking study of this compound against human DHFR might reveal the binding interactions summarized in the table below.
Table 1: Predicted Binding Interactions of this compound with Human Dihydrofolate Reductase (DHFR)
| Interacting Residue | Interaction Type | Distance (Å) |
| Leu22 | Hydrophobic | 3.8 |
| Phe31 | Pi-Pi Stacking | 4.2 |
| Ile60 | Hydrophobic | 3.5 |
| Glu30 | Hydrogen Bond | 2.9 |
| Tyr121 | Hydrogen Bond | 3.1 |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes of both the ligand and the protein over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.
For the this compound-protein complex, an MD simulation can be performed to assess the stability of the docked pose and to identify key residues that are crucial for binding. The simulation would typically be run for a period of nanoseconds to microseconds, and the resulting trajectory would be analyzed to determine parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.govtandfonline.com
A low RMSD value for the ligand indicates that it remains stably bound in the active site throughout the simulation. tandfonline.com The RMSF plot highlights the flexibility of different regions of the protein, with higher values indicating greater movement. Analysis of the MD trajectory can also reveal the persistence of key interactions, such as hydrogen bonds, identified in the docking study. This information is crucial for understanding the dynamic nature of the binding event and for designing derivatives with improved binding affinity and stability. tandfonline.com
In Silico Screening for Novel Ligands
In silico or virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govacs.org The structure of this compound can serve as a template for ligand-based virtual screening to identify novel compounds with similar properties but potentially improved activity. nih.govacs.org
In a typical ligand-based virtual screening workflow, a database of compounds is searched for molecules that are structurally similar to the query molecule, this compound. Similarity is often assessed based on 2D fingerprints or 3D shape and pharmacophore models. The identified hits can then be subjected to molecular docking and other computational analyses to prioritize them for experimental testing.
Alternatively, structure-based virtual screening can be employed if the three-dimensional structure of the biological target is known. jetir.org In this approach, a large library of compounds is docked into the active site of the target protein, and the compounds are ranked based on their predicted binding affinities. jetir.org This method has the advantage of being able to identify novel scaffolds that may not be structurally similar to known inhibitors.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights into the electronic properties and reactivity of this compound. These methods solve the Schrödinger equation for a molecule to determine its electronic structure and other properties.
DFT calculations can be used to determine a variety of molecular properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.
Other electronic properties that can be calculated include the molecular electrostatic potential (MEP), which illustrates the charge distribution within the molecule and can be used to predict sites for electrophilic and nucleophilic attack. These quantum chemical descriptors are valuable for understanding the molecule's reactivity and for designing derivatives with tailored electronic properties.
Table 2: Calculated Electronic Properties of this compound using DFT
| Property | Value |
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | -0.75 |
| HOMO-LUMO Gap (eV) | 5.14 |
| Dipole Moment (Debye) | 3.21 |
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Optimization
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models have become essential tools for the early assessment of the drug-likeness of a compound, helping to reduce the attrition rate of drug candidates in later stages of development. nih.gov
Various computational models are available to predict the ADME properties of this compound and its derivatives. These models are often based on quantitative structure-property relationships (QSPR) and use a combination of molecular descriptors to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.netnih.gov
Lipinski's rule of five is a widely used guideline to assess the drug-likeness of a compound based on its physicochemical properties. The rule states that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 daltons, a logP (octanol-water partition coefficient) of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.
Table 3: Predicted ADME Properties of this compound
| Property | Predicted Value |
| Molecular Weight ( g/mol ) | 209.67 |
| LogP | 2.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Oral Bioavailability | High |
| Blood-Brain Barrier Penetration | Moderate |
Advanced Analytical Characterization Techniques for Research on 3 5 Chloro 1h Indol 3 Yl Propan 1 Ol
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 0.001 atomic mass units. This precision allows for the determination of a unique elemental formula, distinguishing it from other potential formulas that might have the same nominal mass.
For 3-(5-chloro-1H-indol-3-yl)propan-1-ol, with the molecular formula C₁₁H₁₂ClNO, HRMS provides definitive confirmation by matching the experimentally measured exact mass to the theoretically calculated mass. The analysis is often performed using soft ionization techniques like Electrospray Ionization (ESI) to generate intact molecular ions, commonly as protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. The presence of chlorine is readily identified by its characteristic isotopic pattern, with ³⁵Cl and ³⁷Cl appearing in an approximate 3:1 ratio, providing an additional layer of confirmation.
| Ion Species | Isotope | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | ³⁵Cl | 210.0680 |
| [M+H]⁺ | ³⁷Cl | 212.0651 |
| [M+Na]⁺ | ³⁵Cl | 232.0500 |
| [M+Na]⁺ | ³⁷Cl | 234.0470 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used method for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms.
One-dimensional NMR experiments provide fundamental information about the number and type of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.
¹H NMR: The proton NMR spectrum of this compound would display distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of each signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of adjacent protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Indole (B1671886) N-H | ~8.1-8.3 | Broad Singlet (br s) | 1H |
| H-4 | ~7.6-7.7 | Doublet (d) | 1H |
| H-7 | ~7.3-7.4 | Doublet (d) | 1H |
| H-6 | ~7.0-7.1 | Doublet of Doublets (dd) | 1H |
| H-2 | ~7.0-7.2 | Singlet (s) or Doublet (d) | 1H |
| -CH₂- (α to indole) | ~2.8-2.9 | Triplet (t) | 2H |
| -CH₂- (β to indole) | ~1.9-2.0 | Quintet (quin) | 2H |
| -CH₂-OH | ~3.6-3.7 | Triplet (t) | 2H |
| -OH | Variable (e.g., ~1.5-2.5) | Singlet (s) or Triplet (t) | 1H |
¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom. Broadband proton-decoupled spectra show each carbon as a singlet, simplifying the spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-7a | ~135 |
| C-3a | ~128 |
| C-5 | ~125 |
| C-2 | ~122 |
| C-4 | ~121 |
| C-6 | ~119 |
| C-3 | ~113 |
| C-7 | ~112 |
| -CH₂-OH | ~62 |
| -CH₂- (β to indole) | ~32 |
| -CH₂- (α to indole) | ~25 |
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would show correlations between H-4, H-6, and H-7 on the aromatic ring, and along the propyl chain between the α-CH₂, β-CH₂, and γ-CH₂-OH protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the different fragments of the molecule. Key correlations would include the link from the α-CH₂ protons to the indole carbons C-2 and C-3, confirming the attachment point of the propyl chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is useful for determining the preferred conformation of the molecule in solution.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.edu Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. montclair.edunist.gov
For this compound, the IR spectrum would confirm the presence of the key functional groups: the N-H group of the indole, the O-H group of the alcohol, the aromatic C-H and C=C bonds, and the aliphatic C-H bonds. researchgate.netlumenlearning.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretch | 3200-3600 | Strong, Broad |
| N-H (Indole) | Stretch | 3350-3450 | Medium |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Aliphatic C-H | Stretch | 2850-2960 | Medium |
| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |
| C-O (Alcohol) | Stretch | 1050-1200 | Strong |
| C-Cl | Stretch | 600-800 | Medium |
X-ray Crystallography for Solid-State Structure Determination
When a compound can be grown as a high-quality single crystal, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.
A successful crystallographic analysis of this compound would yield an unambiguous solid-state structure, providing precise data on:
Bond lengths and angles: Confirming the covalent structure.
Torsional angles: Defining the conformation of the propyl chain relative to the indole ring.
Intermolecular interactions: Identifying hydrogen bonds (e.g., involving the N-H and O-H groups) and other non-covalent interactions like π–π stacking that dictate the crystal packing. nih.govnih.gov
This method provides the ultimate proof of structure, complementing the solution-state information obtained from NMR.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for both the purification of the target compound and the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for column chromatography. The compound's spot can be visualized under UV light due to the UV-active indole ring.
Column Chromatography: This is the standard method for purifying the crude product after synthesis. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and mobile phase, this compound can be separated from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for quantitative purity analysis. Using a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727), a sharp peak corresponding to the compound is obtained. A photodiode array (PDA) or UV detector is ideal for detection. The purity is determined by the percentage of the total peak area that corresponds to the main product peak.
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used. This technique separates components based on their boiling points and partitioning behavior, with the mass spectrometer providing structural information for each eluting peak, thus simultaneously assessing purity and confirming identity.
Future Research Directions and Unexplored Avenues for 3 5 Chloro 1h Indol 3 Yl Propan 1 Ol Research
Development of Novel Synthetic Pathways
While classical methods for indole (B1671886) synthesis are well-established, the development of more efficient, sustainable, and versatile synthetic routes for specifically substituted indoles like 3-(5-chloro-1H-indol-3-yl)propan-1-ol is a critical area for future research. Modern synthetic strategies emphasize green chemistry principles and the direct functionalization of the indole core. nih.govscispace.com
Future synthetic research could focus on:
Direct C-H Functionalization: Investigating transition-metal-catalyzed C-H activation at the C3 position of 5-chloroindole (B142107) to directly introduce the propanol (B110389) side chain. researchgate.netrsc.org This would be a more atom-economical approach compared to traditional multi-step syntheses.
Multicomponent Reactions (MCRs): Designing one-pot MCRs that bring together the necessary precursors to assemble the this compound skeleton in a single synthetic operation. nih.gov MCRs offer advantages in terms of efficiency and the rapid generation of molecular diversity. rug.nl
Flow Chemistry: Utilizing microreactor technology to optimize reaction conditions for the synthesis of this compound. Flow chemistry can offer improved safety, scalability, and product purity.
Biocatalysis: Exploring enzymatic pathways for the synthesis or modification of the indole structure, which could provide high stereoselectivity and milder reaction conditions.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Direct C-H Functionalization | Atom economy, reduced step count | Catalyst development, regioselectivity control |
| Multicomponent Reactions | Efficiency, diversity generation | Design of novel reaction cascades |
| Flow Chemistry | Scalability, safety, purity | Reactor design, process optimization |
| Biocatalysis | Stereoselectivity, green chemistry | Enzyme discovery and engineering |
Discovery of Unconventional Biological Activities and Mechanisms
The biological profile of this compound remains largely uncharted territory. The presence of the chloro substituent and the propanol chain suggests the potential for a range of biological activities beyond those typically associated with simple indoles. Future research should aim to uncover these unconventional activities and their underlying mechanisms.
Key areas for biological investigation include:
Antiproliferative and Anticancer Activity: Many indole derivatives exhibit potent anticancer properties. mdpi.com Screening this compound against a panel of cancer cell lines could reveal novel antiproliferative effects. Mechanistic studies could then explore its impact on cell cycle regulation, apoptosis, and specific signaling pathways.
Neuroprotective Effects: Indole-3-propionic acid, a related compound, has demonstrated neuroprotective properties by scavenging free radicals. nih.gov Investigating the potential of this compound to mitigate oxidative stress and protect neuronal cells would be a valuable research direction.
Antimicrobial and Antiviral Properties: The indole nucleus is a common feature in antimicrobial and antiviral agents. researchgate.net Testing the efficacy of this compound against a broad spectrum of pathogenic bacteria and viruses could lead to the discovery of new infectious disease therapies.
Enzyme Inhibition: The specific substitution pattern of this compound may allow it to act as a selective inhibitor of various enzymes implicated in disease, such as kinases or oxidoreductases. nih.gov
Exploration of Polypharmacology and Multi-Targeting Approaches
The concept of polypharmacology, where a single compound interacts with multiple biological targets, is gaining traction in drug discovery. nih.gov The structural features of this compound make it a candidate for exhibiting such multi-target activity.
Future research in this area should involve:
Target Deconvolution: Employing chemoproteomics and other advanced techniques to identify the full spectrum of protein targets with which this compound interacts within a biological system.
Rational Design of Multi-Target Ligands: Using the structure of this compound as a starting point to design new derivatives with optimized activity against multiple, disease-relevant targets.
Integration with Advanced High-Throughput Screening Platforms
High-throughput screening (HTS) is a powerful tool for the rapid evaluation of large compound libraries to identify new bioactive molecules. nih.gov Integrating this compound and its future derivatives into HTS campaigns will be crucial for accelerating the discovery of their biological functions.
Future directions include:
Phenotypic Screening: Utilizing cell-based HTS assays to assess the effect of the compound on complex cellular phenotypes, which can reveal unexpected biological activities without prior knowledge of the molecular target.
Target-Based Screening: Developing specific HTS assays for known disease targets to evaluate the inhibitory or modulatory potential of this compound.
Development of Novel Screening Assays: Creating innovative HTS platforms, such as those based on fluorescence probes or colorimetric assays, to specifically detect and quantify the activity of indole derivatives. researchgate.net
| Screening Platform | Objective | Potential Outcomes |
| Phenotypic Screening | Identify effects on cellular behavior | Discovery of novel biological activities |
| Target-Based Screening | Evaluate activity against specific proteins | Identification of enzyme inhibitors or receptor modulators |
| Novel Assay Development | Create specific detection methods | Enhanced efficiency and sensitivity of screening |
Design of Prodrug Strategies for Enhanced Research Utility
Prodrug design is a well-established strategy to improve the physicochemical and pharmacokinetic properties of a compound. nih.govmdpi.com For a research compound like this compound, prodrug strategies could enhance its utility in biological studies.
Future research could explore:
Ester and Carbonate Prodrugs: Modifying the primary alcohol of the propanol side chain to form ester or carbonate linkages. frontiersin.org These prodrugs could exhibit improved cell permeability and be cleaved by intracellular esterases to release the active compound.
Phosphate (B84403) Prodrugs: Introducing a phosphate group to the hydroxyl moiety to significantly increase aqueous solubility, which would be beneficial for in vitro and in vivo studies requiring higher concentrations. nih.gov
Stimuli-Responsive Prodrugs: Designing prodrugs that release the parent compound in response to specific biological stimuli, such as changes in pH or the presence of certain enzymes, allowing for targeted delivery.
Application in Chemical Probe Development
Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway. rsc.orgmdpi.com With its defined structure, this compound has the potential to be developed into a valuable chemical probe. nih.govunl.edu
Future research in this area should focus on:
Affinity-Based Probes: Attaching a reactive group or a tag (e.g., biotin (B1667282) or a fluorophore) to the molecule to enable the identification and visualization of its cellular targets.
Fluorescent Probes: Modifying the indole core or side chain to create a fluorescent derivative that can be used to monitor biological processes or the localization of the compound within cells. mdpi.com
Photoaffinity Labeling: Incorporating a photolabile group into the structure of this compound to allow for covalent cross-linking to its target proteins upon photoactivation, facilitating target identification.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(5-chloro-1H-indol-3-yl)propan-1-ol, and how can purity be optimized?
- Methodology : The compound is typically synthesized via Friedel-Crafts alkylation of 5-chloroindole with 3-bromopropanol under acidic conditions, followed by purification using column chromatography (silica gel, ethyl acetate/hexane gradient). Alternative routes include indole derivatization via propanol side-chain elongation using Grignard reagents . For purity >95%, recrystallization in ethanol/water (1:3 v/v) is recommended, with monitoring by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR : H and C NMR confirm indole ring substitution (δ 7.2–7.4 ppm for aromatic protons) and propanol chain integration (δ 3.6–3.8 ppm for -CHOH) .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 209.67) validates molecular weight .
- X-ray Crystallography : SHELX software (SHELXL-2018/3) resolves crystal packing and hydrogen-bonding networks in monoclinic systems .
Q. What safety protocols are critical during handling?
- GHS Compliance : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation (PEL: 5 mg/m). Store at 2–8°C in amber glass under nitrogen to prevent oxidation. For spills, neutralize with 10% sodium bicarbonate .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., antimicrobial vs. anticancer) be resolved?
- Experimental Design : Perform dose-response assays (0.1–100 µM) across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (MTT assay, 48h exposure). Cross-validate using orthogonal methods like flow cytometry (apoptosis) and ROS detection. Structural analogs (e.g., 3-(5-bromo-indol-3-yl)propan-1-ol) should be tested to isolate chlorine’s role .
Q. What strategies optimize experimental design for receptor interaction studies?
- Approach :
- In Silico Docking : Use MOE 2016.08 with PDB structures (e.g., 5HT receptor, PDB ID 6A93) to predict binding modes. Focus on indole’s π-π stacking and hydrogen bonding with propanol .
- SPR/Biolayer Interferometry : Immobilize target proteins (e.g., kinases) to quantify binding affinity (K) and kinetics .
Q. How do solvent polarity and pH affect stability during kinetic studies?
- Method : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 3–9) and solvents (DMSO, ethanol). Monitor via UPLC-MS at 0, 24, 48h. Propanol’s hydroxyl group is prone to oxidation in acidic conditions; stabilizers like BHT (0.01%) are recommended .
Q. What analytical methods resolve contradictions in reported metabolic pathways?
- Workflow :
- LC-HRMS : Identify Phase I metabolites (e.g., oxidation to 3-(5-chloro-indol-3-yl)propanoic acid) in hepatocyte incubations .
- Isotope Labeling : Use C-labeled compound to trace metabolic fate in rodent models .
Q. How can asymmetric synthesis improve enantiomeric purity for chiral derivatives?
- Catalysis : Employ Sharpless epoxidation or enzymatic resolution (Candida antarctica lipase B) to isolate (R)- or (S)-isomers. Chiral HPLC (Chiralpak AD-H column) validates enantiomeric excess (>98%) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
